molecular formula C11H16ClN3O3 B3088505 3-Nitro-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride CAS No. 1185310-12-6

3-Nitro-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride

Cat. No. B3088505
CAS RN: 1185310-12-6
M. Wt: 273.71 g/mol
InChI Key: MJHBMBSYHUJYMM-UHFFFAOYSA-N
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Description

3-Nitro-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride, also known as 3-Nitro-2-(3-piperidin-1-ylmethoxy)-pyridine hydrochloride, is an organic compound that is used as a reagent in organic synthesis. It is a colorless, crystalline solid and is soluble in water and ethanol. 3-Nitro-2-(3-piperidin-1-ylmethoxy)-pyridine hydrochloride has a wide range of applications in the fields of pharmaceuticals, agrochemicals, and other industrial processes.

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

Pietra and Vitali (1972) discussed the mechanism of nucleophilic aromatic substitution reactions involving nitro-groups, highlighting the reaction of piperidine with nitrobenzenes. These reactions are fundamental in organic synthesis, enabling the functionalization of aromatic compounds. Such mechanisms could be relevant for derivatives of "3-Nitro-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride" in synthesizing novel organic compounds (Pietra & Vitali, 1972).

Anticorrosive Materials

Verma, Quraishi, and Ebenso (2020) reviewed the use of quinoline derivatives, which share structural similarities with pyridine-based compounds, as anticorrosive agents. This suggests potential applications of "3-Nitro-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride" in developing new materials or coatings with enhanced resistance to corrosion (Verma, Quraishi, & Ebenso, 2020).

Photoreactive Systems

Naumov (2006) provided an overview of the photochromic activity of ortho-nitrobenzylpyridines, indicating potential applications in photon-based electronics. The interaction of light with nitrobenzylpyridine derivatives could be explored for "3-Nitro-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride" in developing light-responsive materials or devices (Naumov, 2006).

Chemosensors

Abu-Taweel et al. (2022) discussed the role of pyridine derivatives in chemosensing applications, highlighting their affinity for various ions and neutral species. This suggests that "3-Nitro-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride" could be explored for developing sensitive and selective chemosensors for environmental or biological detection purposes (Abu-Taweel et al., 2022).

Anticancer Agents

Alshamrani (2023) reviewed the anticancer potency of pyridine-based Cu(II) complexes, suggesting that the complexation of "3-Nitro-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride" with metals could enhance its pharmacological effects, potentially opening pathways for cancer treatment research (Alshamrani, 2023).

properties

IUPAC Name

3-nitro-2-(piperidin-3-ylmethoxy)pyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3.ClH/c15-14(16)10-4-2-6-13-11(10)17-8-9-3-1-5-12-7-9;/h2,4,6,9,12H,1,3,5,7-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHBMBSYHUJYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=C(C=CC=N2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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